N-(Cinnolin-3-yl)acetamide
Description
N-(Cinnolin-3-yl)acetamide is an acetamide derivative featuring a cinnoline heterocyclic ring system. Cinnoline consists of a bicyclic structure with two adjacent nitrogen atoms, distinguishing it from related heterocycles like quinoline (one nitrogen) or benzisoxazole (oxygen and nitrogen). The acetamide group (-NHCOCH₃) is attached to the 3-position of the cinnoline ring. Cinnoline derivatives are less studied than quinoline or pyridine-based compounds, but their electron-deficient aromatic system may confer unique reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
N-cinnolin-3-ylacetamide |
InChI |
InChI=1S/C10H9N3O/c1-7(14)11-10-6-8-4-2-3-5-9(8)12-13-10/h2-6H,1H3,(H,11,13,14) |
InChI Key |
SZZBUUKEZLGWNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(Cinnolin-3-yl)acetamide typically involves the reaction of cinnoline derivatives with acetic anhydride or acetyl chloride under controlled conditions. One common method is the direct acetylation of cinnoline using acetic anhydride in the presence of a catalyst such as acetic acid . This reaction is usually carried out at elevated temperatures ranging from 80°C to 120°C to ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of solvents like ethyl acetate or butyl acetate as acyl sources can also be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: N-(Cinnolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of cinnoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cinnoline derivatives depending on the reagents used.
Scientific Research Applications
N-(Cinnolin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(Cinnolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways . The exact pathways and molecular targets can vary depending on the specific biological context and the derivatives used .
Comparison with Similar Compounds
Heterocyclic Core Modifications
The heterocyclic ring significantly influences physicochemical and biological properties:
- N-(Quinolin-3-yl)acetamide (C₁₁H₁₀N₂O): The quinoline core, with a single nitrogen atom, imparts moderate polarity. Its molecular weight (198.22 g/mol) and planar structure facilitate π-π stacking interactions, common in drug design. No specific bioactivity is noted in the evidence, but quinoline derivatives are widely explored for antimicrobial and anticancer applications .
- N-(Pyridin-3-yl)acetamide (C₇H₈N₂O): The pyridine ring increases polarity due to its lone nitrogen, enhancing solubility in polar solvents.
- N-(Cinnolin-3-yl)acetamide (Hypothetical): The two adjacent nitrogens in cinnoline likely increase electron deficiency, enhancing hydrogen bonding capacity and metabolic stability compared to quinoline. This could improve binding to enzymes or receptors but may reduce solubility in nonpolar environments.
Substituent Effects
Substituents on the aromatic ring modulate electronic and steric properties:
- N-(3-Nitrophenyl)acetamide (C₈H₈N₂O₃): The nitro group (-NO₂) is strongly electron-withdrawing, polarizing the acetamide group and altering reactivity. This compound exhibits temperature-dependent physical properties, suggesting sensitivity to environmental conditions .
- Spectral data for this compound match literature, indicating stable synthesis protocols .
- N-(3-Methylbutyl)acetamide (C₇H₁₅NO): An aliphatic chain confers lipophilicity, making it volatile and bioactive in ecological contexts (e.g., insect attractants) and wine aroma markers .
Data Table: Key Acetamide Derivatives
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